molecular formula C17H19NO4 B2980032 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxolane-3-carboxamide CAS No. 2097857-96-8

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxolane-3-carboxamide

Cat. No.: B2980032
CAS No.: 2097857-96-8
M. Wt: 301.342
InChI Key: IJPJFAWWIDESAL-UHFFFAOYSA-N
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Description

N-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}oxolane-3-carboxamide is a synthetic carboxamide derivative characterized by a central furan-2-ylphenyl moiety linked to an oxolane (tetrahydrofuran) ring via a 2-hydroxyethyl group.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c19-15(10-18-17(20)14-7-9-21-11-14)12-3-5-13(6-4-12)16-2-1-8-22-16/h1-6,8,14-15,19H,7,9-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPJFAWWIDESAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxolane-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the furan-2-yl phenyl derivative, which is then reacted with an oxolane derivative under specific conditions to form the target compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxolane-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, amines, and substituted phenyl or furan derivatives .

Scientific Research Applications

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxolane-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations in Furan Carboxamide Derivatives

Several structurally related compounds from the evidence share the furan carboxamide backbone but differ in substituents and functional groups. Key examples include:

Compound Name Key Substituents/Features Potential Implications
Target Compound Oxolane-3-carboxamide, 2-hydroxyethyl linker, 4-(furan-2-yl)phenyl Enhanced hydrogen bonding (via hydroxyethyl), potential for improved aqueous solubility
2-(2-Hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide (97c) Methyl group on amide nitrogen, hydrazinyl-oxoethyl side chain Increased lipophilicity; may reduce solubility compared to hydroxyethyl derivatives
2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d) Phenyl group on amide nitrogen Enhanced π-π stacking potential; possible crystallization challenges
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide Thiazolidinone and chromenone rings, DMF solvate Rigid heterocyclic backbone; strong N–H⋯O hydrogen bonds and π-π stacking (cell parameters: a = 8.4141 Å, b = 11.5676 Å)

Key Observations :

  • The oxolane ring may confer conformational flexibility, contrasting with the rigid thiazolidinone-chromenone system in , which exhibits strong intermolecular hydrogen bonds (N–H⋯O) and π-π stacking (interlayer distance ~3.5 Å) .

Crystallographic and Solubility Considerations

The crystal structure of N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide () reveals a triclinic lattice (space group P1) with a solvated N,N-dimethylformamide (DMF) molecule. Key parameters include:

  • Unit cell dimensions: a = 8.4141 Å, b = 11.5676 Å, c = 11.8382 Å
  • Density: 1.384 Mg m⁻³
  • Hydrogen bonding: Strong N–H⋯O interactions stabilize the lattice .

However, the absence of a solvate (unlike the DMF-containing analog) could reduce crystalline stability.

Biological Activity

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxolane-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H17_{17}N1_{1}O4_{4}
  • Molecular Weight : 285.31 g/mol

Structural Features

  • The compound contains a furan moiety which is known for various biological activities.
  • The oxolane ring contributes to its stability and potential interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, compounds featuring furan and phenyl groups have shown promising results against various cancer cell lines.

CompoundCell LineIC50_{50} (µM)Reference
Compound AA-431 (skin cancer)1.98 ± 1.22
Compound BHT29 (colon cancer)1.61 ± 1.92
This compoundTBDTBDTBD

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of EGFR : Similar compounds have been shown to degrade the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers .
  • Induction of Apoptosis : By interacting with specific signaling pathways, this compound may induce apoptosis in cancer cells.

Antimicrobial Activity

Compounds containing furan rings have also demonstrated antimicrobial properties. For example, derivatives with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects.

CompoundBacteria TypeMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Compound CGram-positive5.0
Compound DGram-negative10.0

Study on Anticancer Efficacy

A recent study evaluated the efficacy of this compound in vitro against several cancer cell lines. The compound exhibited selective cytotoxicity, with significant growth inhibition observed at low concentrations.

Study on Antimicrobial Properties

Another study investigated the antimicrobial activity of similar furan-containing compounds. Results indicated that these compounds were effective against various bacterial strains, suggesting a potential application in treating infections.

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